molecular formula C18H17N5O2 B278914 N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Katalognummer B278914
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: IIIVKNRRMDEZAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as AMACR inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. The AMACR inhibitor is a potent inhibitor of alpha-methylacyl-CoA racemase (AMACR), which is an enzyme that plays a crucial role in the metabolism of fatty acids. Inhibition of AMACR has been shown to have potential therapeutic effects in various types of cancer, including prostate, breast, and colon cancer.

Wirkmechanismus

The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor works by inhibiting the activity of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, which is an enzyme that plays a crucial role in the metabolism of fatty acids. N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide catalyzes the conversion of pristanoyl-CoA to Cis-3-decenoyl-CoA, which is an important step in the beta-oxidation of branched-chain fatty acids. Inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to the accumulation of pristanoyl-CoA, which induces apoptosis and inhibits tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor are primarily related to its inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. Inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to the accumulation of pristanoyl-CoA, which induces apoptosis and inhibits tumor growth. The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor has also been shown to inhibit the growth and metastasis of breast and colon cancer cells. Additionally, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibition has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is an important antioxidant.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor in lab experiments is its potent inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, which makes it an effective tool for studying the role of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in cancer. However, the main limitation of using N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor is its specificity, as it may inhibit other enzymes that are structurally similar to N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. Additionally, the N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor may have off-target effects that could affect the results of lab experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor. One potential direction is the development of more potent and specific N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitors that can be used in clinical trials. Another direction is the study of the role of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in other types of cancer, such as lung and ovarian cancer. Additionally, the use of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance their therapeutic effects.

Synthesemethoden

The synthesis of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor involves a multi-step process that starts with the reaction of 4-nitrobenzyl bromide with 4-methylbenzylamine to form 4-(4-methylphenyl)-1-benzylpiperidine. This intermediate is then reacted with acetic anhydride to form N-benzyl-4-(4-methylphenyl)piperidin-4-amine, which is further reacted with 4-acetylamino-phenylboronic acid to form the final product, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor has been extensively studied for its potential therapeutic effects in various types of cancer. In prostate cancer, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is overexpressed, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. Similarly, in breast and colon cancer, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibition has been shown to inhibit tumor growth and metastasis. The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor has also been studied for its potential use in the diagnosis of prostate cancer, as N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a biomarker for this type of cancer.

Eigenschaften

Produktname

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molekularformel

C18H17N5O2

Molekulargewicht

335.4 g/mol

IUPAC-Name

N-(4-acetamidophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-12-3-9-16(10-4-12)23-11-19-17(22-23)18(25)21-15-7-5-14(6-8-15)20-13(2)24/h3-11H,1-2H3,(H,20,24)(H,21,25)

InChI-Schlüssel

IIIVKNRRMDEZAR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C

Kanonische SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.